3-Bromo-1-methyl-7-nitro-1H-indazole
Overview
Description
3-Bromo-1-methyl-7-nitro-1H-indazole is an organic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . It is a derivative of indazole, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Bromo-1-methyl-7-nitro-1H-indazole typically involves a series of chemical reactions, including nitration and bromination. One common synthetic route starts with the nitration of 1-methylindazole to introduce the nitro group at the 7-position. This is followed by bromination to introduce the bromine atom at the 3-position . The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment.
In industrial settings, the production of this compound may involve large-scale nitration and bromination processes, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-1-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethylformamide.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions produce amino-indazole compounds.
Scientific Research Applications
3-Bromo-1-methyl-7-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: This compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-1-methyl-7-nitro-1H-indazole can be compared with other indazole derivatives, such as:
3-Bromo-1-methylindazole: Lacks the nitro group at the 7-position, resulting in different chemical reactivity and biological activity.
1-Methyl-7-nitroindazole: Lacks the bromine atom at the 3-position, affecting its ability to undergo substitution reactions.
3-Bromo-7-nitroindazole: Lacks the methyl group at the 1-position, influencing its overall stability and solubility.
Properties
IUPAC Name |
3-bromo-1-methyl-7-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCVNVOZRXFKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479938 | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-37-3 | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74209-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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